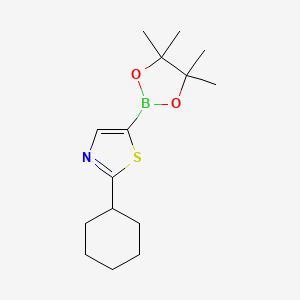

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Beschreibung

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is an organic compound that features a thiazole ring substituted with a cyclohexyl group and a boronic ester group

Eigenschaften

Molekularformel |

C15H24BNO2S |

|---|---|

Molekulargewicht |

293.2 g/mol |

IUPAC-Name |

2-cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C15H24BNO2S/c1-14(2)15(3,4)19-16(18-14)12-10-17-13(20-12)11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3 |

InChI-Schlüssel |

WTCPURLPUSOHNR-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CCCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by borylation to introduce the boronic ester group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole can undergo various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under appropriate conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction can lead to different thiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole has several scientific research applications:

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Materials Science:

Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals.

Biological Research: Studied for its interactions with biological molecules and potential biological activities.

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole depends on its specific application. In organic synthesis, it acts as a reagent that can form new carbon-carbon bonds through cross-coupling reactions. In biological systems, it may interact with specific molecular targets, although detailed studies on its biological mechanism of action are limited .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)

Uniqueness

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is unique due to the presence of both a cyclohexyl group and a boronic ester group on the thiazole ring. This combination of functional groups provides it with distinct chemical properties and reactivity compared to similar compounds .

Biologische Aktivität

2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications in various fields of research.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a cyclohexyl group and a dioxaborolane moiety. The synthesis typically involves the formation of the thiazole core through condensation reactions followed by the introduction of the cyclohexyl and dioxaborolane substituents via nucleophilic substitution methods.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole have shown inhibition of cell proliferation in various cancer cell lines. A study demonstrated that certain thiazole derivatives inhibited the growth of MDA-MB-231 (triple-negative breast cancer) cells with IC50 values in the low micromolar range .

Inhibition of Kinases

The compound is also noted for its inhibitory effects on kinases such as GSK-3β. Inhibitors of GSK-3β are crucial in cancer therapy due to their role in cell signaling pathways. A related study reported that certain thiazole derivatives displayed IC50 values as low as 8 nM against GSK-3β .

Anti-inflammatory Effects

In addition to anticancer properties, compounds within this class have demonstrated anti-inflammatory activities. For example, studies have shown that certain derivatives can significantly reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells at low concentrations .

Case Study 1: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed on various thiazole derivatives including 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole. The study utilized HT-22 (mouse hippocampal neuronal) and BV-2 (mouse microglial) cell lines. Results indicated that while some compounds reduced cell viability significantly at higher concentrations (≥50 µM), others maintained viability at lower concentrations (≤10 µM), highlighting their potential therapeutic window .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | HT-22 | 15 | Significant reduction in viability |

| Compound B | BV-2 | 25 | Moderate activity observed |

| 2-Cyclohexyl... | HT-22 | >100 | No significant cytotoxicity |

Case Study 2: In Vivo Studies

In vivo studies have been conducted to assess the pharmacokinetic properties of related compounds. These studies often focus on absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, a related derivative exhibited a Cmax of 592 mg/mL with acceptable toxicity profiles at high doses .

Pharmaceutical Development

The unique structure of 2-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole makes it a valuable candidate for drug development. Its ability to inhibit critical pathways involved in cancer progression positions it as a potential lead compound for new anticancer therapies.

Organic Synthesis

This compound serves as an effective boron reagent in organic synthesis processes. Its reactivity allows for the formation of carbon-boron bonds essential for synthesizing complex organic molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.